molecular formula C15H19ClO3 B016396 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid CAS No. 124083-17-6

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

Cat. No. B016396
M. Wt: 282.76 g/mol
InChI Key: ZUXFCNVLSFLFQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves catalytic reactions, esterification, and refinement through various chemical processes to achieve the desired molecular structure. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves ring opening reactions and is characterized by techniques like FT-IR, NMR, and X-ray diffraction (Rahul Raju et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often uses FT-IR spectroscopy, NMR, and X-ray diffraction to confirm the synthesized compound's structure. The molecular electrostatic potential, HOMO and LUMO analysis, and hyperpolarizability studies provide insights into the compound's electronic and optical properties, as seen in similar compounds (Rahul Raju et al., 2015).

Chemical Reactions and Properties

The reactivity and interaction with various reagents determine a compound's chemical reactions and properties. For example, the behavior of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane with different reagents provides valuable information about the compound's chemical behavior (J. Nakayama et al., 1998).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystalline structure are critical for understanding a compound's applications. The crystal structure of related compounds like 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid provides insights into the physical properties and potential applications (C. Kennard et al., 1982).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and degradation patterns, are essential for the development and application of chemical compounds. For instance, the determination of chlorophenoxy acid herbicides in water involves chemical analysis techniques such as in situ esterification and gas chromatography-mass spectrometry, highlighting the compound's stability and reactivity in environmental samples (M. Catalina et al., 2000).

Scientific Research Applications

Environmental Impact and Behavior

Phenoxy herbicides, including compounds similar to 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, are widely used for controlling broad-leaved weeds in agriculture. Their environmental fate is a significant concern due to their persistence and potential to contaminate water sources. Research indicates that these herbicides can be sorbed to soil particles and organic matter, affecting their mobility and degradation in the environment (Werner et al., 2012). Understanding their sorption behavior is crucial for predicting their environmental impact and for developing strategies to mitigate their persistence.

Biodegradation and Remediation

The biodegradation of chlorophenoxy herbicides, including those structurally related to 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, involves microbial action that can break down these compounds, thereby reducing their environmental impact. Studies on 2,4-D have highlighted the role of microorganisms in degrading these herbicides, suggesting pathways for natural attenuation or targeted bioremediation efforts (Magnoli et al., 2020). Such research is vital for developing sustainable practices to manage the environmental footprint of chemical herbicides.

Toxicity and Health Impacts

The toxicity of chlorophenoxy herbicides to non-target organisms, including humans, has been a subject of extensive study. These compounds can exhibit various toxic effects, including endocrine disruption, carcinogenicity, and neurotoxicity. Research into the genetic toxicology of related compounds, such as chlorinated dibenzo-p-dioxins, which can be by-products of herbicide manufacturing and degradation, underscores the importance of understanding the health risks associated with exposure to these chemicals (Wassom et al., 1977). This area of research is critical for informing safety standards and regulatory policies.

Safety And Hazards

4-Chlorophenoxyacetic acid is harmful if swallowed and may cause skin, eye, and respiratory tract irritation7. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area7.


properties

IUPAC Name

8-(4-chlorophenoxy)-2-methylideneoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14/h7-10H,1-6,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXFCNVLSFLFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400847
Record name 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

CAS RN

124083-17-6
Record name 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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